trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative is a stable isotope-labeled compound, specifically a derivative of trans-Clopidogrel-MP Ethyl Ester. This compound is utilized primarily in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics. The compound is classified under small molecule pharmaceuticals, specifically as an intermediate in the synthesis of Clopidogrel derivatives, which are widely used as antiplatelet agents in clinical settings.
The synthesis of trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative involves several key steps:
Technical details regarding the reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary to specific manufacturers or research groups .
The molecular formula for trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative is , with a molecular weight of approximately 536.06 g/mol. The structure can be represented using the following identifiers:
CCOC(=O)C=C1CN(CCC1SCC(=O)C2=CC(=CC=C2)OC)C(C3=CC=CC=C3Cl)C(=O)OC
InChI=1S/C27H30ClNO6S/c1-4-35-25(31)15-19-16-29(26(27(32)34-3)21-10-5-6-11-22(21)28)13-12-24(19)36-17-23(30)18-8-7-9-20(14-18)33-2/h5-11,14-15,24,26H,4,12-13,16-17H2,1-3H3/b19-15+/i2+1D3
This compound features a complex piperidine ring structure with multiple functional groups that contribute to its pharmacological activity .
The reactions involving trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative primarily focus on its interactions as a pharmacologically active agent:
The mechanism of action for trans-Clopidogrel-MP involves its conversion to an active thiol metabolite that irreversibly binds to the P2Y12 receptor on platelets. This binding inhibits adenosine diphosphate-mediated platelet activation and aggregation:
The physical and chemical properties of trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative include:
These properties are crucial for determining its behavior in biological systems and during analytical assessments .
trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative has several scientific applications:
This compound serves as an essential tool for researchers studying cardiovascular drugs and their mechanisms within biological systems.
The molecular formula of trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative is designated as C₂₆¹³CH₂₇D₃ClNO₆S, with a molecular weight of 536.06 g/mol. This formulation reflects the strategic substitution of:
Table 1: Molecular Properties of trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative
Property | Specification |
---|---|
CAS Number | 1331383-23-3 |
Molecular Formula | C₂₆¹³CH₂₇D₃ClNO₆S |
Molecular Weight | 536.06 g/mol |
Unlabeled CAS Counterpart | 1331383-19-7 |
SMILES Notation | [2H]13C([2H])Oc1cccc(c1)C(=O)CSC2CCN(C/C/2=C\C(=O)OCC)C(C(=O)OC)c3ccccc3Cl |
Purity Specification | >95% (HPLC) |
Physical Form | Solid |
The compound exists as a brown solid with solubility in chlorinated solvents (chloroform, dichloromethane), ethyl acetate, and methanol. Its structural complexity arises from the trans configuration at the C7 position of the thienopyridine ring system and the presence of chiral centers, resulting in a mixture of diastereomers. This stereochemical heterogeneity necessitates chromatographic separation during analytical applications [1] [2] [4].
This derivative serves as the isotopically labeled counterpart to the pharmacologically active trans isomer of clopidogrel’s thiol metabolite (Clopidogrel-MP). The metabolic activation pathway involves:
The ethyl ester modification enhances the compound’s stability during analytical workflows while retaining the core structural features of the biologically active metabolite. Incorporation of isotopic labels at the methoxyphenyl ring (¹³C) and adjacent methyl group (D₃) creates a distinct mass shift of +4 Da compared to the unlabeled metabolite. This mass difference enables unambiguous differentiation via liquid chromatography-tandem mass spectrometry (LC-MS/MS), eliminating signal interference from endogenous matrix components [3] [5] [8].
The compound’s design specifically targets the quantification of the H4 isomer of clopidogrel’s thiol metabolites, which demonstrates superior antiplatelet activity compared to other stereoisomers. This stereoselective analytical capability provides critical insights into interpatient variability in clopidogrel response [6] [8].
As an internal standard, this isotopically labeled derivative enables precise quantification of clopidogrel metabolites in biological matrices, addressing key research challenges:
Quantitative Bioanalysis: Serves as an ideal internal standard for LC-MS/MS methods due to near-identical chemical behavior to the target analyte, compensating for matrix effects and extraction efficiency variations. The isotopic label ensures predictable co-elution with the unlabeled metabolite while providing distinct detection channels (m/z +4) [3] [5]
Metabolic Pathway Elucidation: Facilitates tracking of metabolic transformations through isotopic signature detection in in vitro systems (microsomes, hepatocytes). Researchers have employed this derivative to identify novel phase II conjugates and quantify interindividual variations in CYP2C19-mediated metabolism [1] [8]
Drug-Drug Interaction Studies: Enables precise measurement of metabolite kinetics during coadministration of clopidogrel with proton pump inhibitors or other cardiovascular drugs, revealing clinically significant pharmacokinetic interactions mediated by enzyme competition [5] [8]
Table 2: Research Supply Specifications and Commercial Availability
Supplier | Catalog Number | Packaging | Purity | Price (USD) |
---|---|---|---|---|
Toronto Research Chemicals | TRC-C587277 | 1mg | >95% (HPLC) | $165 |
United States Biological | 006997 | 1mg | >95% (HPLC) | $460 |
Santa Cruz Biotechnology | sc-220295 | 500µg | Research Grade | $412 |
Commercial availability through specialized isotope suppliers ensures researchers access to quality-controlled material, though significant price variations exist between vendors. The compound requires storage at +4°C and ships at room temperature, with stability maintained when protected from moisture [1] [2] [6].
The compound has been specifically validated in studies examining the pharmacogenomics of clopidogrel response, where researchers established correlations between genetic polymorphisms (CYP2C19*2, *17) and formation of the active metabolite. These investigations rely on the precise quantification enabled by this isotopic derivative to establish therapeutic thresholds for personalized antiplatelet therapy [3] [5] [8].
Concluding Remarks
trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative represents a critical tool in cardiovascular pharmacology research, enabling precise tracking of clopidogrel’s metabolic activation pathway through advanced mass spectrometry techniques. Its well-characterized structure and commercial availability support standardized quantification approaches across laboratories worldwide. Future applications may expand to characterizing clopidogrel prodrug formulations and investigating gene-guided dosing strategies, further solidifying its role in personalized cardiovascular medicine.
Table 3: Compound Nomenclature Overview
Nomenclature Type | Designation |
---|---|
IUPAC Name | (E)-3-(Carboxymethylene)-α-(2-chlorophenyl)-4-[[2-(3-methoxy-¹³C,d₃-phenyl)-2-oxoethyl]thio]-1-piperidineacetic Acid 1-Methyl Ester |
Common Synonyms | trans-Clopidogrel-MP-¹³C,d₃ Ethyl Ester Derivative (Mixture of Diastereomers) |
Clopidogrel thiol metabolite-¹³C,d₃ ethyl ester derivative | |
Research Code Designations | TRC-C587277; sc-220295; 006997 |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: